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Compound of Interest

Compound Name:

Diethyl

(bromodifluoromethyl)phosphonat

e

Cat. No.: B050935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and spectroscopic

characteristics of diethyl (bromodifluoromethyl)phosphonate, a key reagent in synthetic and

medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR) data,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) analysis, alongside experimental

protocols for its synthesis and characterization.

Physicochemical Properties
Diethyl (bromodifluoromethyl)phosphonate is a colorless to pale yellow liquid. Key

physicochemical properties are summarized in the table below.
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Property Value

Molecular Formula C₅H₁₀BrF₂O₃P

Molecular Weight 267.01 g/mol

CAS Number 65094-22-6

Boiling Point 40-41 °C at 0.05 mmHg[1]

Density 1.503 g/mL at 25 °C[1]

Refractive Index (n₂₀/D) 1.417

Spectroscopic Data
The structural elucidation of diethyl (bromodifluoromethyl)phosphonate is supported by a

combination of spectroscopic techniques. The following sections present a detailed analysis of

its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of diethyl
(bromodifluoromethyl)phosphonate. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a

wealth of information about the molecular environment.

¹H NMR Data

The proton NMR spectrum exhibits signals corresponding to the ethyl groups.

Chemical Shift (δ) ppm Multiplicity Assignment

4.35 m -OCH₂-

1.35 m -CH₃

Note: The multiplicities are reported as multiplets (m); further detailed coupling information is

required for a more precise description.

¹³C NMR Data
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The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm

122.9

119.8

118.6

115.4

114.2

111.1

66.59

66.50

16.56

16.48

Note: Specific assignments for each carbon atom require further analysis, including 2D NMR

experiments.

¹⁹F and ³¹P NMR Data

While specific experimental data for the ¹⁹F and ³¹P NMR of diethyl
(bromodifluoromethyl)phosphonate are not readily available in the searched literature,

general expectations can be outlined. The ¹⁹F NMR spectrum is expected to show a single

resonance for the two equivalent fluorine atoms, likely split by the phosphorus atom. The ³¹P

NMR spectrum would display a signal characteristic of a phosphonate, which would be split by

the two fluorine atoms.

Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR)-FTIR spectrum of diethyl
(bromodifluoromethyl)phosphonate provides information about its functional groups. A

spectrum is available on SpectraBase, though a detailed peak list is not provided in the initial
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search results.[2] Key expected vibrational modes include P=O stretching, C-O stretching, and

C-H stretching.

Mass Spectrometry (MS)
Mass spectrometry data for diethyl (bromodifluoromethyl)phosphonate is not explicitly

detailed in the search results. However, based on the structure, fragmentation would likely

involve the loss of the bromine atom, ethoxy groups, and rearrangements involving the

phosphonate moiety.

Experimental Protocols
Synthesis of Diethyl (bromodifluoromethyl)phosphonate
A common method for the synthesis of diethyl (bromodifluoromethyl)phosphonate is a

variation of the Michaelis-Arbuzov reaction.[3]

Procedure:

Dibromodifluoromethane is slowly added dropwise to a solution of triethyl phosphite in an

anhydrous solvent under an inert atmosphere. The reaction mixture is then heated to reflux for

several hours. After completion, the volatile components are removed by distillation under

reduced pressure to yield the crude product. Final purification is achieved by vacuum

distillation.[4]

NMR Data Acquisition
A general protocol for acquiring NMR spectra of organophosphorus compounds is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃).

¹H NMR: Acquire the spectrum using a standard pulse sequence.

¹³C NMR: Acquire the spectrum with proton decoupling.

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned

to the ¹⁹F frequency.
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³¹P NMR: Acquire the spectrum with proton decoupling using a broadband probe.

Logical Relationships and Workflows
The synthesis and analysis of diethyl (bromodifluoromethyl)phosphonate follow a logical

workflow, which can be visualized.
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Caption: Workflow for the synthesis and structural analysis of diethyl
(bromodifluoromethyl)phosphonate.

The relationship between the different NMR spectroscopic analyses can also be visualized to

illustrate how they provide complementary information for structural elucidation.
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Molecular Structure
of Diethyl (bromodifluoromethyl)phosphonate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Diethyl (bromodifluoromethyl)phosphonate, 97% 65094-22-6 India [ottokemi.com]

2. spectrabase.com [spectrabase.com]

3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

4. Diethyl bromodifluoromethanephosphonate | 65094-22-6 [chemicalbook.com]

To cite this document: BenchChem. [In-Depth Structural Analysis and Spectroscopic Data of
Diethyl (bromodifluoromethyl)phosphonate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050935#diethyl-bromodifluoromethyl-phosphonate-
structural-analysis-and-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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